[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of dicyclohexylphosphino and triisopropylphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically begins with the preparation of the dicyclohexylphosphino and triisopropylphenyl precursors, followed by their coupling with the appropriate sulfinamide derivative. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired chemical purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
Scientific Research Applications
[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalysis and coordination chemistry, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl) disulfide: Shares structural similarities but differs in its chemical reactivity and applications.
2,4,6-Triisopropylphenylboronic acid: Another compound with triisopropylphenyl groups, used in different chemical contexts.
Uniqueness
[S®]-N-(®-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide stands out due to its combination of dicyclohexylphosphino and triisopropylphenyl groups, which confer unique steric and electronic properties. These properties enhance its effectiveness as a ligand and its potential in various scientific applications .
Properties
Molecular Formula |
C39H62NOPS |
---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H62NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-29,31-32,38H,11-16,19-22H2,1-10H3/t38-,43+/m0/s1 |
InChI Key |
HTDMULCYISBNRE-PWPASLGISA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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